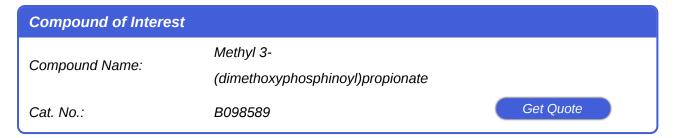


An In-Depth Technical Guide to Methyl 3-(dimethoxyphosphinoyl)propionate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(dimethoxyphosphinoyl)propionate is an organophosphorus compound with the chemical formula C6H13O5P. As a phosphonate ester, it holds significant interest for researchers in organic synthesis and drug development. Its structural features, particularly the phosphonate moiety, make it a valuable building block in various chemical transformations and a scaffold for the design of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 3-(dimethoxyphosphinoyl)propionate, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Methyl 3- (dimethoxyphosphinoyl)propionate** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.



Property	Value
Molecular Formula	C6H13O5P
Molecular Weight	196.14 g/mol
CAS Number	18733-15-8
Appearance	Colorless liquid
Boiling Point	261.8 °C at 760 mmHg; 137-138 °C at 10 Torr; 102-103 °C at 1 Torr
Density	1.167 - 1.21 g/cm³ at 20 °C
Refractive Index	1.4390 at 20 °C
Flash Point	126.1 °C
Solubility	Information not widely available, but likely soluble in organic solvents.

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **Methyl 3- (dimethoxyphosphinoyl)propionate**. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics can be inferred from the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Expected signals would include a triplet for the methyl ester protons, multiplets for the two methylene groups, and a doublet for the methoxy protons on the phosphorus atom, showing coupling to the phosphorus nucleus.
- ¹³C NMR: Signals are expected for the carbonyl carbon of the ester, the two methylene carbons, the methyl carbon of the ester, and the two methoxy carbons attached to the phosphorus.
- ³¹P NMR: A single resonance is expected in the phosphonate region of the spectrum.



Infrared (IR) Spectroscopy: Key absorption bands would be expected for the P=O (strong), C=O (strong, ester), C-O (ester), and P-O-C linkages.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a phosphonate ester, including the loss of methoxy and methyl propionate fragments.

Synthesis and Experimental Protocols

Methyl 3-(dimethoxyphosphinoyl)propionate can be synthesized through several routes, with the Michaelis-Arbuzov reaction and the Michael addition being the most common.

Michaelis-Arbuzov Reaction

This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of **Methyl 3-(dimethoxyphosphinoyl)propionate**, trimethyl phosphite would be reacted with methyl 3-bromopropionate.

Experimental Workflow:



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Michaelis-Arbuzov Reaction Workflow

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trimethyl phosphite and methyl 3-bromopropionate.
- Reaction Execution: Heat the mixture gently under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic.
- Monitoring: Monitor the progress of the reaction by TLC or GC.



 Workup and Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove the bromomethane byproduct and any unreacted starting materials.

Michael Addition

This method involves the conjugate addition of a phosphorus nucleophile, such as dimethyl phosphite, to an α,β -unsaturated carbonyl compound, in this case, methyl acrylate.

Experimental Workflow:



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Michael Addition Reaction Workflow

Detailed Protocol:

- Reaction Setup: In a flask, dissolve dimethyl phosphite in a suitable solvent (e.g., methanol).
- Base Addition: Add a catalytic amount of a base, such as sodium methoxide, to generate the phosphite anion.
- Substrate Addition: Slowly add methyl acrylate to the reaction mixture while stirring at room temperature.
- Reaction and Workup: After the addition is complete, continue stirring until the reaction is finished (monitored by TLC or GC). Neutralize the reaction mixture and remove the solvent.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications



Methyl 3-(dimethoxyphosphinoyl)propionate is a versatile intermediate in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.

Horner-Wadsworth-Emmons Reaction

The phosphonate carbanion, generated by treating **Methyl 3- (dimethoxyphosphinoyl)propionate** with a base, reacts with aldehydes or ketones to form α,β -unsaturated esters with high (E)-stereoselectivity.

Reaction Pathway:



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Horner-Wadsworth-Emmons Reaction Pathway

This reaction is a powerful tool for the construction of carbon-carbon double bonds and is widely used in the synthesis of natural products and pharmaceuticals.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores in medicinal chemistry. They can act as stable mimics of phosphate groups, which are ubiquitous in biological systems. This allows them to function as inhibitors of enzymes that process phosphate-containing substrates. The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, leading to improved metabolic stability compared to phosphate esters.

While specific applications of **Methyl 3-(dimethoxyphosphinoyl)propionate** in drug development are not extensively documented in publicly available literature, its role as a precursor to more complex phosphonate-containing molecules is significant. These molecules have potential as:



- Enzyme Inhibitors: Targeting kinases, phosphatases, and other enzymes involved in signaling pathways.
- Antiviral and Anticancer Agents: As isosteric replacements for phosphates in nucleoside analogs.
- Prodrugs: The ester groups can be modified to improve cell permeability and bioavailability, releasing the active phosphonic acid in vivo.

Safety and Handling

Methyl 3-(dimethoxyphosphinoyl)propionate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

- Harmful if swallowed (H302)
- Causes skin irritation (H315)
- Causes serious eye damage (H318)
- May cause respiratory irritation (H335)
- Toxic to aquatic life with long-lasting effects (H411)

Recommended Precautions:

- Wear protective gloves, clothing, eye, and face protection.
- Use only in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- · Wash hands thoroughly after handling.
- Avoid release to the environment.



Conclusion

Methyl 3-(dimethoxyphosphinoyl)propionate is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in the Horner-Wadsworth-Emmons reaction, make it a useful tool for the construction of complex molecules. For researchers in drug development, the phosphonate moiety offers opportunities for the design of metabolically stable enzyme inhibitors and prodrugs. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in a research environment.

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